molecular formula C10H10F2N2O2 B13596881 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine

Katalognummer: B13596881
Molekulargewicht: 228.20 g/mol
InChI-Schlüssel: AJPDCYKKYQBZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a difluoro-nitrophenyl group

Vorbereitungsmethoden

The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine typically involves the reaction of 2,6-difluoro-3-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The difluoro-nitrophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Difluoro-3-nitrophenyl)pyrrolidine can be compared with other similar compounds such as:

    Pyrrolidine-2-one: Known for its biological activities and used in medicinal chemistry.

    Pyrrolidine-2,5-diones: Studied for their potential therapeutic applications.

    Prolinol: A derivative of pyrrolidine with significant biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10F2N2O2

Molekulargewicht

228.20 g/mol

IUPAC-Name

2-(2,6-difluoro-3-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10F2N2O2/c11-6-3-4-8(14(15)16)10(12)9(6)7-2-1-5-13-7/h3-4,7,13H,1-2,5H2

InChI-Schlüssel

AJPDCYKKYQBZPJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=C(C=CC(=C2F)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.